molecular formula C14H16N4 B1386818 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine CAS No. 1312616-44-6

3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine

Cat. No. B1386818
M. Wt: 240.3 g/mol
InChI Key: FQYWOBXEUVKQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine, also known as EMIP, is a synthetic molecule studied for its potential applications in scientific research. EMIP is a heterocyclic aromatic compound with a pyrazole ring and an indole ring, and is classified as a pyrazolopyridine. EMIP has been studied for its potential use in a variety of applications, including drug discovery, drug development, and medical imaging.

Scientific Research Applications

3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine has been studied for its potential applications in scientific research. It has been studied as a potential drug target in the treatment of various diseases, including cancer and neurological disorders. 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine has also been studied for its potential use in medical imaging, as it has been found to bind to certain receptors in the brain and other organs. Additionally, 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine has been studied for its potential use in drug development, as well as for its potential to modulate the activity of certain proteins.

Mechanism Of Action

The mechanism of action of 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine is not fully understood. However, it has been proposed that 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine binds to certain receptors in the brain and other organs, which may lead to its potential therapeutic effects. Additionally, 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine has been shown to modulate the activity of certain proteins, which may also contribute to its potential therapeutic effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine have been studied in a number of studies. It has been found to bind to certain receptors in the brain and other organs, which may lead to its potential therapeutic effects. Additionally, 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine has been found to modulate the activity of certain proteins, which may also contribute to its potential therapeutic effects. In addition, 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine has been found to inhibit the activity of certain enzymes, which may contribute to its potential therapeutic effects.

Advantages And Limitations For Lab Experiments

The advantages of using 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine in laboratory experiments include its low cost and availability, as well as its potential for use in drug discovery and development. Additionally, 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine has been found to be relatively stable, and can be stored for extended periods of time without significant degradation. However, 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine has been found to have relatively low bioavailability, and its effects on the human body are not well understood. Additionally, 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine has been found to bind to certain receptors in the brain and other organs, which may lead to potential side effects.

Future Directions

For the study of 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine include further research into its potential therapeutic applications, as well as further research into its potential side effects. Additionally, further research into the mechanism of action of 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine is needed in order to better understand its potential therapeutic effects. Additionally, further research into the structure-activity relationship of 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine is needed in order to optimize its potential therapeutic effects. Finally, further research into the synthesis of 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine is needed in order to optimize its production and reduce its cost.

properties

IUPAC Name

5-(1-ethyl-3-methylindol-2-yl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-3-18-12-7-5-4-6-10(12)9(2)14(18)11-8-13(15)17-16-11/h4-8H,3H2,1-2H3,(H3,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYWOBXEUVKQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C1C3=CC(=NN3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine
Reactant of Route 2
3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine
Reactant of Route 3
3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine
Reactant of Route 4
3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine
Reactant of Route 5
3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine
Reactant of Route 6
Reactant of Route 6
3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine

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